molecular formula C15H11FN2O B2995241 1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol CAS No. 889449-79-0

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol

Cat. No.: B2995241
CAS No.: 889449-79-0
M. Wt: 254.264
InChI Key: QLTFGWRCMFHXIX-UHFFFAOYSA-N
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Description

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol is a fluorinated pyrazole derivative. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol typically involves a two-step reaction. The first step is the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. This is followed by oxidative aromatization of pyrazoline under conventional heating to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity similar to that of native ligands . This interaction can modulate various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol is unique due to the presence of the fluorine atom, which enhances its stability and binding affinity. Similar compounds include:

By comparing these compounds, the unique properties of this compound, such as its enhanced stability and binding affinity, become evident.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-phenyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-10-15(19)17-18(14)13-4-2-1-3-5-13/h1-10H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTFGWRCMFHXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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